N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzothiazole ring can be done using ethyl iodide in the presence of a base.
Acetamide Formation: The final step involves the reaction of the ethoxybenzothiazole with 4-methanesulfonylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzothiazole ring.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for diseases where benzothiazole derivatives have shown efficacy.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
Ethoxybenzothiazole: Similar structure but without the acetamide or sulfonylphenyl groups.
Methanesulfonylphenylacetamide: Lacks the benzothiazole ring but retains the sulfonylphenylacetamide structure.
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is unique due to the combination of the benzothiazole ring, ethoxy group, and methanesulfonylphenylacetamide moiety. This unique structure may confer specific biological activities or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-13-6-9-15-16(11-13)25-18(19-15)20-17(21)10-12-4-7-14(8-5-12)26(2,22)23/h4-9,11H,3,10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGKWNROBZBLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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